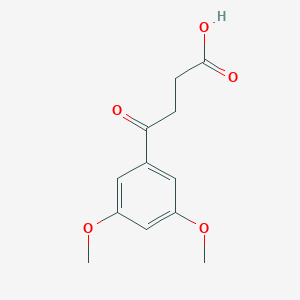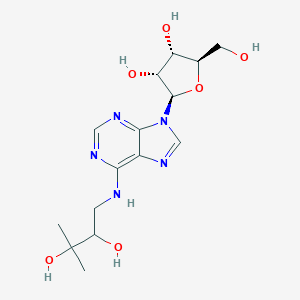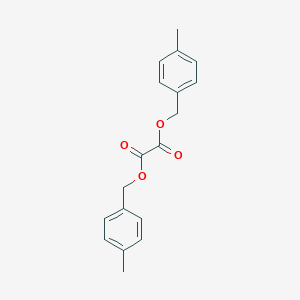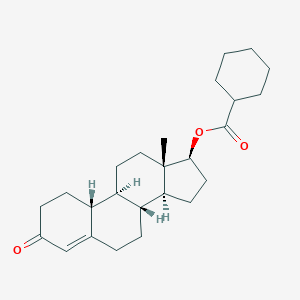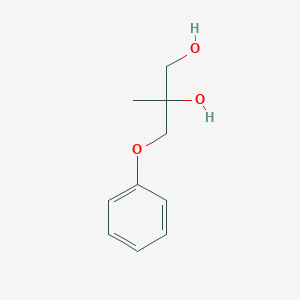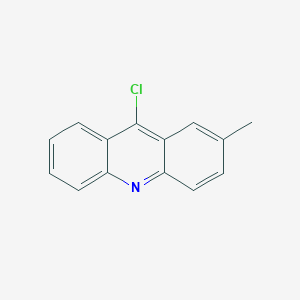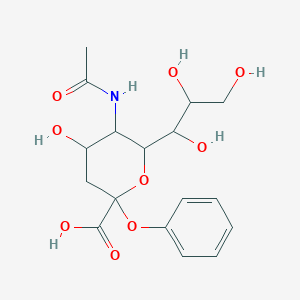
5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, the electrochemical oxidation method described in the first paper uses 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) as a mediator to convert alcohols and aldehydes to carboxylic acids, which could be a potential step in the synthesis of the target compound . The second paper discusses the synthesis of 4-acetamido-substituted derivatives, which are structurally related to the compound of interest and could provide a basis for its synthesis . The third paper details a complex synthesis route involving multiple steps and intermediates, which could be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of the target compound would likely be characterized using techniques such as IR, 1H NMR, 13C NMR, Mass, and elemental analysis, as described in the third paper for related compounds . These techniques would provide detailed information about the functional groups, the skeleton of the molecule, and its purity.
Chemical Reactions Analysis
The target compound contains several functional groups, such as acetamido, hydroxy, phenoxy, and carboxylic acid, which could undergo various chemical reactions. The electrochemical oxidation method mentioned in the first paper could be relevant for introducing or modifying the carboxylic acid group in the target molecule . The binding studies in the second paper suggest that the acetamido group could play a significant role in the biological activity of the compound, potentially through interactions with biological receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be influenced by its functional groups and molecular structure. The hydroxy and carboxylic acid groups would contribute to the compound's solubility in water and could affect its melting point. The acetamido group could impact the compound's stability and reactivity. The phenoxy group might contribute to the compound's aromatic character and influence its UV/Vis absorption properties. The synthesis and characterization methods described in the papers provide a framework for determining these properties .
Relevant Case Studies
While the provided papers do not discuss case studies directly related to the target compound, they do provide examples of related compounds being used in medicinal chemistry and pharmacology. For instance, the first paper describes the synthesis of a precursor to levetiracetam, an epilepsy medication . The second paper reports on compounds with cardioselective beta-adrenergic blocking activity . These examples suggest potential therapeutic applications for the target compound, which could be explored in future case studies.
Scientific Research Applications
Advanced Oxidation Processes (AOPs) for Environmental Remediation
AOPs have been extensively studied for the degradation of various compounds, including pharmaceuticals like acetaminophen (ACT), in aqueous media. These processes lead to the generation of different by-products and involve complex kinetics and mechanisms. The degradation of ACT through AOPs has highlighted the importance of understanding the biotoxicity of by-products and the efficiency of degradation pathways. This area of research underscores the potential application of AOPs in treating water contaminated with complex organic molecules, potentially including the compound (Qutob et al., 2022).
Pharmacological Significance of Phenolic Compounds
Phenolic acids, such as Chlorogenic Acid (CGA), exhibit a broad spectrum of biological and pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. These compounds are abundant in natural sources like green coffee extracts and tea, and their health benefits have been linked to the regulation of lipid and glucose metabolism, offering potential therapeutic roles in managing diseases like diabetes and obesity (Naveed et al., 2018). Research in this domain indicates the wide-ranging utility of phenolic compounds in developing health-promoting supplements and drugs, suggesting a possible area of interest for the application of similar compounds.
Industrial and Environmental Applications of Carboxylic and Phenolic Groups
The adsorption properties of compounds containing carboxylic and phenolic groups onto various minerals have significant implications for environmental remediation and pollution control technologies. Studies have explored the role of these functional groups in the adsorption of natural organic matter (NOM) onto mineral surfaces, providing insights into water purification and treatment processes (Guan et al., 2006). This area of research highlights the potential for compounds with similar functional groups to be used in environmental applications, particularly in the adsorption and removal of contaminants from water sources.
Safety And Hazards
properties
IUPAC Name |
5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO9/c1-9(20)18-13-11(21)7-17(16(24)25,26-10-5-3-2-4-6-10)27-15(13)14(23)12(22)8-19/h2-6,11-15,19,21-23H,7-8H2,1H3,(H,18,20)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOVUNWVDMMYKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400752 |
Source


|
| Record name | 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid | |
CAS RN |
15964-32-6 |
Source


|
| Record name | 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

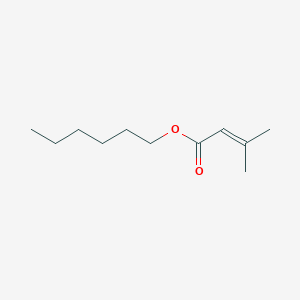
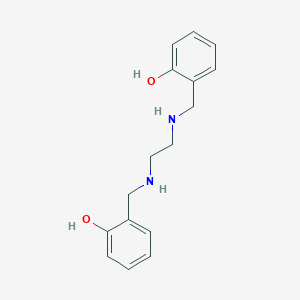
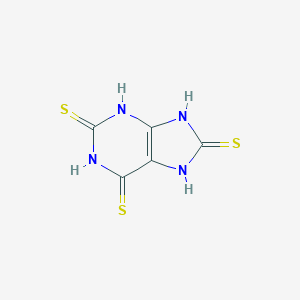
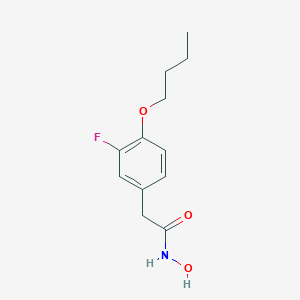
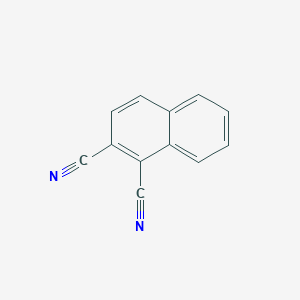
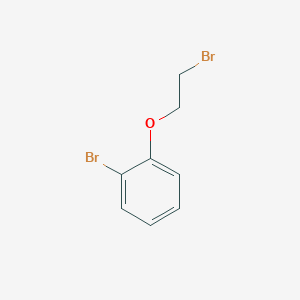
![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)

